3-(5-Ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
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Overview
Description
3-(5-Ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is an organic compound that features a unique combination of furan, pyridine, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 5-ethylfuran-2-carbaldehyde with pyridine-3-carboxylic acid, followed by nitrile formation through dehydration reactions. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(5-Ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The pathways involved can include modulation of signal transduction pathways or interference with cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
- 3-(5-Methylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
- 3-(5-Propylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
Uniqueness
3-(5-Ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to the presence of the ethyl group on the furan ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C14H12N2O2 |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-(5-ethylfuran-2-yl)-3-oxo-2-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C14H12N2O2/c1-2-11-5-6-13(18-11)14(17)12(8-15)10-4-3-7-16-9-10/h3-7,9,12H,2H2,1H3 |
InChI Key |
UIGJSAMAWDRMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)C(C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
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